1-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Description
This compound is a heterocyclic small molecule characterized by a pyridazine core substituted with a pyrazole moiety at the 6-position and a piperidine-4-carboxamide group linked to a 4,5,6,7-tetrahydro-1,3-benzothiazole ring. Its molecular formula is C₂₂H₂₄N₈OS, with a molecular weight of 472.55 g/mol. Structural determination of such compounds often relies on X-ray crystallography, with refinement tools like SHELX remaining widely used for small-molecule analysis .
Properties
IUPAC Name |
1-(6-pyrazol-1-ylpyridazin-3-yl)-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7OS/c28-19(23-20-22-15-4-1-2-5-16(15)29-20)14-8-12-26(13-9-14)17-6-7-18(25-24-17)27-11-3-10-21-27/h3,6-7,10-11,14H,1-2,4-5,8-9,12-13H2,(H,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBRQKZLAJZIDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)N=C(S2)NC(=O)C3CCN(CC3)C4=NN=C(C=C4)N5C=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs share key features such as heterocyclic cores, carboxamide linkages, and fused aromatic systems. Below is a detailed comparison with select analogs, focusing on molecular properties and inferred biological relevance.
Table 1: Structural and Molecular Comparison
Key Observations:
In contrast, the pyrazolo[3,4-b]pyridine analog (1005612-70-3) features a fused tri-heterocyclic system, which may improve metabolic stability . The benzothiazole group in the target compound is electron-rich, favoring interactions with cysteine residues in kinases, while the phenyl group in 1005612-70-3 may engage in π-π stacking with aromatic amino acids .
Molecular Weight and Solubility :
- The target compound’s higher molecular weight (472.55 vs. 374.40) may reduce aqueous solubility, necessitating formulation optimization. The nitro-triazole analog (832741-16-9) has a lower weight (262.23) but lacks the carboxamide linkage, limiting its versatility in target engagement .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
